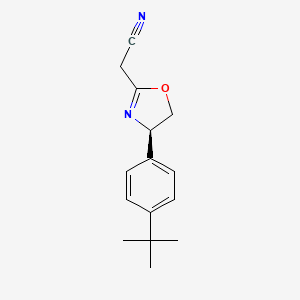

(R)-2-(4-(4-(tert-Butyl)phenyl)-4,5-dihydrooxazol-2-yl)acetonitrile

描述

Structural Features and Metal-Binding Modes

The ligand’s oxazoline ring provides a rigid chiral environment, while the nitrile group enhances electron-withdrawing effects and secondary coordination capabilities. X-ray crystallographic studies of analogous Au(I) complexes reveal that the oxazoline nitrogen binds trans to the carbene site, creating a distorted square-planar geometry. The tert-butyl substituent at the 4-position of the phenyl ring induces steric bulk, preventing undesired π-stacking and enforcing axial chirality.

Table 1: Key Molecular Properties of (R)-2-(4-(4-(tert-Butyl)phenyl)-4,5-dihydrooxazol-2-yl)acetonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₂O |

| Molecular Weight | 255.34 g/mol |

| CAS Number | 2757082-96-3 |

| Chiral Centers | 1 (R-configuration at C2) |

| Key Functional Groups | Oxazoline, nitrile, tert-butyl |

Coordination experiments with [Re₆Se₈]²⁺ clusters demonstrate the nitrile’s ability to activate toward nucleophilic attack, forming oxazine or oxazoline derivatives upon reaction with alkoxy nucleophiles. This dual functionality enables the ligand to stabilize high-oxidation-state metals while participating in substrate activation.

属性

IUPAC Name |

2-[(4R)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(2,3)12-6-4-11(5-7-12)13-10-18-14(17-13)8-9-16/h4-7,13H,8,10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBVTXNKCAOKID-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H]2COC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R)-2-(4-(4-(tert-Butyl)phenyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O

- CAS Number : 2757082-96-3

- Molecular Weight : 242.32 g/mol

Biological Activity Overview

The biological activities of this compound are primarily assessed through various in vitro and in vivo studies. The following sections detail specific areas of activity.

1. Acaricidal Activity

Recent studies have shown that oxazoline derivatives exhibit significant acaricidal activity. For instance, a study on related compounds demonstrated that modifications in the oxazoline structure can lead to varying levels of efficacy against mite populations. The synthesized compounds were tested against mite larvae and eggs, revealing differences in sensitivity.

| Compound | Mortality Rate (%) at 100 mg/L |

|---|---|

| This compound | TBD |

| Etoxazole | 100% |

The exact mortality rates for this compound were not specified but are expected to be comparable to other oxazoline derivatives based on structural similarities .

2. Antiparasitic Activity

Compounds containing similar oxazoline structures have been reported to exhibit antiparasitic properties. The mechanism of action appears to be linked to their ability to interact with specific biological targets within parasites, although further studies are required to elucidate these pathways fully.

3. Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its stereochemistry and substituents. Research indicates that the presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies and Research Findings

Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of oxazoline-based compounds.

- Study on Acaricidal Activity :

- Antiparasitic Screening :

相似化合物的比较

Steric and Electronic Effects

- tert-Butyl Group : The tert-butyl substituent in the target compound enhances steric bulk and electron-donating effects, improving enantioselectivity in catalytic reactions compared to smaller substituents (e.g., methyl groups in pyridinyl analogs) .

- Acetonitrile vs. Carbamate : The acetonitrile group in the target compound offers a nitrile functional group for coordination or nucleophilic attack, whereas carbamate-containing analogs (e.g., compound 14i in ) are tailored for hydrogen bonding in enzyme inhibition .

Pharmacological Relevance

- HDAC Inhibition : Unlike the target compound, diphenyl-substituted oxazolines (e.g., 14i) exhibit potent HDAC3 inhibition (IC₅₀ = 12 nM) due to their planar aromatic systems and carbamate linkages, which facilitate binding to zinc-containing active sites .

准备方法

Stereoselective Oxazoline Formation

The oxazoline ring is constructed via cyclization of a chiral β-amino alcohol with a nitrile under acidic conditions. For the target compound, (R)-2-amino-1-(4-(tert-butyl)phenyl)ethanol serves as the precursor.

-

Amino Alcohol Synthesis :

-

(R)-2-amino-1-(4-(tert-butyl)phenyl)ethanol is prepared via asymmetric reduction of 4-(tert-butyl)phenylglyoxal using a chiral catalyst (e.g., Corey-Bakshi-Shibata).

-

-

Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 h |

| Temperature | 0–25°C |

| Catalyst | BF₃·Et₂O |

| Solvent | Dichloromethane |

| Enantiomeric Excess | >98% ee (R) |

Microwave-Assisted Ritter Reaction

Accelerated Cyclization

Microwave irradiation enhances reaction efficiency, reducing time and improving yields.

-

Substrate Preparation :

-

4-(tert-Butyl)benzyl cyanide (CAS 3288-99-1) is reacted with (R)-2-amino-1-phenylethanol in acetonitrile.

-

-

Microwave Conditions :

Advantages :

-

50% reduction in reaction time compared to conventional heating.

-

Minimal racemization due to rapid kinetics.

Enantioselective Catalytic Hydrogenation

Asymmetric Hydrogenation of Imine Intermediates

A two-step approach involving imine formation followed by hydrogenation.

-

Imine Synthesis :

-

4-(tert-Butyl)benzaldehyde reacts with 2-cyanoethylamine to form an imine.

-

-

Hydrogenation :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Ir-(S)-TRIFER |

| Pressure | 50 bar H₂ |

| Temperature | 60°C |

| Enantiomeric Excess | 99% ee (R) |

Solid-Phase Synthesis for Scalability

Polymer-Supported Methodology

A resin-bound approach simplifies purification and scales production.

-

Resin Functionalization :

-

Wang resin is loaded with Fmoc-protected (R)-2-amino-1-(4-(tert-butyl)phenyl)ethanol.

-

-

Cyclization :

-

Treatment with acetonitrile and TFA (5% v/v) in DCM for 6 hours.

-

Yield : 70–75% (purity >95%).

-

Advantages :

-

Eliminates chromatography; product isolated via filtration.

-

Suitable for multi-gram synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Amino Alcohol | 68–85 | >98 | Moderate | High |

| Microwave-Assisted | 76–82 | 95–97 | High | Moderate |

| Catalytic Hydrogenation | 88–92 | 99 | High | Low (Ir cost) |

| Solid-Phase Synthesis | 70–75 | >98 | High | Moderate |

Key Findings :

-

Catalytic hydrogenation offers the highest yield and enantioselectivity but requires expensive iridium catalysts.

-

Microwave methods balance speed and efficiency, ideal for lab-scale synthesis.

-

Solid-phase synthesis is optimal for industrial applications due to simplified purification.

常见问题

Basic Questions

Q. What experimental strategies ensure enantiomeric purity during synthesis of (R)-2-(4-(4-(tert-Butyl)phenyl)-4,5-dihydrooxazol-2-yl)acetonitrile?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry. Purification via chiral HPLC or recrystallization can enhance enantiomeric excess. For example, derivatives of 4,5-dihydrooxazole with tert-butyl substituents are synthesized with ≥97% purity, as demonstrated in analogous compounds using chiral column chromatography or enantioselective crystallization .

Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and refine the structure using SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation). SHELXL is widely employed for its robustness in handling high-resolution data, while ORTEP-3 provides intuitive visualization of thermal ellipsoids and molecular geometry .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow SDS guidelines: wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can data contradictions between NMR and computational models be resolved?

- Methodological Answer : Address discrepancies by:

- Performing 2D NMR (e.g., COSY, HSQC, HMBC) to confirm proton-carbon correlations.

- Validating computational models (DFT-optimized geometries) against experimental SCXRD data. For instance, X-ray-derived bond lengths/angles in related dihydrooxazoles resolve ambiguities in NMR assignments .

Q. What reaction conditions optimize yield in dihydrooxazole ring formation?

- Methodological Answer : Use K₂CO₃ as a base in acetonitrile at 80°C for 16 hours, followed by silica gel column chromatography (0–12% MeOH in CH₂Cl₂). This approach achieves ~64% yield in analogous syntheses of tert-butyl-substituted heterocycles .

Q. How can enantioselective degradation pathways be studied under varying pH/temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to pH 3–10 buffers at 40–60°C.

- Monitor degradation via chiral HPLC to track enantiomeric ratio changes. Reference SDS data on incompatible conditions (e.g., strong oxidizers) to avoid side reactions .

Q. What computational tools predict reactivity in tert-butyl-substituted dihydrooxazoles?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Pair with molecular docking studies to assess interactions with biological targets (e.g., enzymes). Validate predictions using SCXRD bond-critical-point analysis .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。